molecular formula C8H7N3O B1321037 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 58022-65-4

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Cat. No. B1321037
CAS RN: 58022-65-4
M. Wt: 161.16 g/mol
InChI Key: FVLMOSCDDAWUAP-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring with oxygen and nitrogen atoms. This particular derivative is characterized by the presence of a pyridinyl group and a methyl group attached to the oxadiazole ring. The interest in such compounds is due to their potential optical properties and their use as scaffolds in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves multicomponent reactions or cyclization processes. For instance, a sequential multicomponent synthesis approach was used to create a library of 2-(imidazo[1,5-alpha]pyridin-1-yl)-1,3,4-oxadiazoles, showcasing the versatility and efficiency of such methods in producing diverse heterocyclic compounds . Although the exact synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often characterized by techniques such as X-ray crystallography, IR, NMR, and HRMS. For example, the crystal structure of a pyrazolo[1,5-a]pyridine-containing 1,3,4-oxadiazole derivative was determined to be monoclinic with coplanar aromatic rings, which is conducive to conjugation and affects the compound's optical properties . These structural features are crucial for understanding the electronic and spatial configuration of the molecules, which in turn influence their reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents on the oxadiazole ring. The papers provided do not detail specific reactions of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, but studies on similar compounds show a range of chemical behaviors. For instance, the reaction of oxadiazole oxides with acids led to the formation of high-energy compounds, indicating the potential reactivity of the oxadiazole ring under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as absorption and emission wavelengths, quantum yields, and fluorescence, are often investigated using spectroscopic methods. Compounds with a larger conjugation system, like some oxadiazole derivatives, exhibit red-shifted absorption characteristics and blue fluorescence in dilute solutions . These properties are significant for applications in materials science, such as the development of fluorescent probes or organic light-emitting diodes (OLEDs).

Scientific Research Applications

Anticancer and Antimicrobial Activities

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and its derivatives have shown promising results in anticancer and antimicrobial applications. A study synthesized a series of oxadiazole analogues, including compounds with a similar structure, which demonstrated significant antiproliferative activity against various human cancer cell lines and antimicrobial effects (Ahsan & Shastri, 2015). Another research synthesized 1,3,4-oxadiazole derivatives, showing potential as anticancer agents, highlighting the therapeutic relevance of these compounds (Redda & Gangapuram, 2007).

Insecticidal Activity

1,3,4-oxadiazole derivatives, including those structurally related to 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, have been explored for their insecticidal properties. A study focused on synthesizing derivatives grafted on chitosan and polymethylmethacrylate, exhibiting effective insecticidal activity against the cotton leafworm (Elbarbary et al., 2021).

Coordination Polymers and Crystal Structure

These compounds are also significant in the synthesis of coordination polymers and in crystallography. A study synthesized a one-dimensional polymeric complex with ZnCl2 using a similar oxadiazole compound, providing insights into molecular interactions and crystal structures (Hou et al., 2013). Another research focused on the crystal structure of a similar compound, offering valuable data for material science and pharmaceutical applications (Shen et al., 2018).

Antimycobacterial Activity

The antimycobacterial potential of these compounds has been explored as well. For example, a study synthesized pyridine derivatives of 1,3,4-oxadiazoles and evaluated their activity against Mycobacterium tuberculosis, showing significant efficacy (Navarrete-Vázquez et al., 2007).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of 1,3,4-oxadiazole derivatives, including those with pyridinyl groups, has been substantial. These studiesfocus on developing new compounds with potential applications in various fields (El‐Sayed et al., 2008), (Ding et al., 2017). This includes investigations into their structural properties, which are crucial for understanding their potential uses in various scientific applications.

Corrosion Inhibition

Another significant application area is corrosion inhibition. A study investigated the effect of substitution and temperature on the corrosion inhibition properties of derivatives of 1,3,4-oxadiazoles, showing their effectiveness in protecting mild steel in sulphuric acid environments (Ammal et al., 2018). This highlights the potential of these compounds in industrial applications, particularly in preventing metal corrosion.

Antibacterial Activity and Mechanism of Action

The antibacterial activity and action mechanism of various 1,3,4-oxadiazole thioether derivatives, including those related to 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, have been studied extensively. These compounds have demonstrated efficacy against various bacterial strains, contributing to the development of new antibacterial agents (Song et al., 2017).

properties

IUPAC Name

2-methyl-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLMOSCDDAWUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609381
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

CAS RN

58022-65-4
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LGF Lopes, EM Carvalho, EHS Sousa - Dalton Transactions, 2020 - pubs.rsc.org
Medicinal inorganic chemists have provided many strategies to tackle a myriad of diseases, pushing forward the frontiers of pharmacology. As an example, the fight against tuberculosis …
Number of citations: 8 pubs.rsc.org
EML Cohen - 2013 - repositorio.pucrs.br
Desde a sua descoberta, a Isoniazida continua sendo o principal fármaco empregado no tratamento da tuberculose, tendo como alvo farmacológico a enzima 2-trans-enoil- ACP(CoA) …
Number of citations: 3 repositorio.pucrs.br

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